GW788388

Description

Structure

3D Structure

Properties

IUPAC Name |

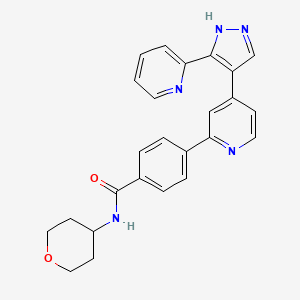

N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15-16,20H,9-10,13-14H2,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGZIBJAQGBRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4=C(NN=C4)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196444 | |

| Record name | GW-788388 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452342-67-5 | |

| Record name | GW-788388 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452342675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-788388 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-788388 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N14114957J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GW788388: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW788388 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By competitively binding to the ATP-binding site of the ALK5 kinase domain, this compound effectively blocks the initiation of the canonical TGF-β signaling cascade. This inhibition prevents the phosphorylation of downstream mediators, Smad2 and Smad3, thereby abrogating their translocation to the nucleus and subsequent regulation of target gene transcription. This targeted mechanism makes this compound a valuable tool for investigating the multifaceted roles of TGF-β signaling in various physiological and pathological processes, including fibrosis, cancer, and inflammation. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of numerous diseases, most notably fibrosis and cancer. The TGF-β signal is transduced through a heteromeric complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (TβRII) phosphorylates and activates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to modulate the transcription of target genes.

This compound has emerged as a key pharmacological tool to dissect the intricacies of the TGF-β pathway. Its high potency and selectivity for ALK5 allow for precise inhibition of this signaling axis, facilitating a deeper understanding of its biological consequences.

Core Mechanism of Action: Inhibition of ALK5 Kinase Activity

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of the TGF-β type I receptor, ALK5.[1][2][3][4] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK5 kinase domain. This binding event prevents the phosphorylation and subsequent activation of ALK5 by the type II receptor, thereby halting the downstream signaling cascade.

The inhibition of ALK5 by this compound leads to a series of downstream effects:

-

Prevention of Smad2/3 Phosphorylation: The most immediate and critical consequence of ALK5 inhibition is the prevention of the phosphorylation of Smad2 and Smad3 at their C-terminal serine residues.

-

Inhibition of Smad Complex Formation and Nuclear Translocation: Without phosphorylation, Smad2 and Smad3 are unable to form a complex with Smad4. Consequently, the nuclear translocation of this complex is blocked.

-

Suppression of Target Gene Transcription: The absence of the Smad2/3/4 complex in the nucleus prevents the transcriptional regulation of TGF-β target genes, many of which are involved in fibrosis (e.g., collagen, fibronectin) and cell cycle control.

This targeted inhibition of the canonical TGF-β/Smad pathway is the cornerstone of this compound's biological activity.

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| ALK5 | Cell-free kinase assay | 18 | |

| TGF-β signaling | Cellular assay (HepG2) | 93 |

Table 2: Selectivity Profile of this compound and Other ALK5 Inhibitors

| Compound | ALK5 IC50 (nM) | Other Inhibited Kinases (and IC50 if available) | Reference |

| This compound | 18 | TβRII, ALK4, ALK7; No inhibition of BMPRII | |

| SB431542 | 94 | ALK4 (140 nM), ALK7 | |

| Galunisertib (LY2157299) | 56 | ALK4 (80 nM), TβRII (210 nM) | |

| RepSox | 23 (ATP binding) | - | |

| SB525334 | 14.3 | ALK4 |

Signaling Pathway and Inhibitory Action

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.

References

GW788388: A Technical Guide to a Potent Inhibitor of the TGF-β Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, notably fibrosis and cancer.[3][4] GW788388 has emerged as a potent and selective small molecule inhibitor of the TGF-β type I receptor (ALK5), a key kinase in the canonical TGF-β signaling cascade.[5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visual representation of its role in the TGF-β pathway.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the TGF-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active kinase. This binding event recruits and phosphorylates the TGF-β type I receptor (TβRI/ALK5), activating its kinase domain. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other cellular responses.

This compound selectively binds to the ATP-binding pocket of ALK5, preventing the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade. Studies have shown that this compound also exhibits inhibitory activity against other ALK isoforms, including ALK4 and ALK7, but does not inhibit the bone morphogenetic protein (BMP) type II receptor, highlighting its selectivity for the TGF-β branch of the superfamily.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 | Reference |

| ALK5 Binding Assay | ALK5 | 18 nM | |

| TGF-β Cellular Assay | TGF-β Signaling | 93 nM |

Table 2: Selectivity Profile of this compound

| Receptor Family | Specific Receptors Inhibited | Receptors Not Inhibited | Reference |

| TGF-β Superfamily | ALK5, ALK4, ALK7, TβRII | BMP Type II Receptor |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to characterize the activity of this compound.

ALK5 Kinase Binding Assay (Fluorescence Polarization)

This assay measures the ability of this compound to displace a fluorescently labeled ATP competitive inhibitor from the ALK5 kinase domain.

Materials:

-

Purified recombinant GST-ALK5 (residues 198-503)

-

Rhodamine green-labeled ATP competitive inhibitor

-

Assay Buffer: 62.5 mM HEPES (pH 7.5), 1 mM DTT, 12.5 mM MgCl₂, 1.25 mM CHAPS

-

This compound stock solution in DMSO

-

384-well assay plates

Procedure:

-

Prepare the ALK5/ligand mixture by adding GST-ALK5 to the assay buffer containing the rhodamine green-labeled ligand to a final ALK5 concentration of 10 nM.

-

Dispense 1 µL of various concentrations of this compound in DMSO into the wells of a 384-well plate.

-

Add 40 µL of the ALK5/ligand mixture to each well.

-

Immediately read the plates on a fluorescence polarization reader with excitation at 485 nm and emission at 530 nm.

-

Calculate the fluorescence polarization for each well.

-

Construct concentration-response curves and calculate the pIC50 value.

Cell-Based SMAD2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2 in a cellular context.

Materials:

-

Human embryonic kidney 293T cells (or other suitable cell line, e.g., NMuMG, MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TGF-β1

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-SMAD2 signal to total SMAD2 and the loading control.

In Vivo Murine Model of Renal Fibrosis

This protocol describes a general workflow for evaluating the anti-fibrotic efficacy of this compound in a mouse model of diabetic nephropathy.

Materials:

-

db/db mice (a model of type 2 diabetes and diabetic nephropathy)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)

-

Equipment for oral gavage

-

Materials for tissue collection and processing (e.g., formalin, paraffin)

-

Materials for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Materials for histological staining (e.g., Masson's trichrome)

Procedure:

-

Acclimate db/db mice and divide them into treatment and vehicle control groups.

-

Administer this compound (e.g., 2 mg/kg/day) or vehicle orally once daily for a specified period (e.g., 5 weeks).

-

Monitor animal health and body weight throughout the study.

-

At the end of the treatment period, euthanize the animals and collect kidneys.

-

Fix one kidney in formalin for histological analysis and snap-freeze the other in liquid nitrogen for molecular analysis.

-

Embed the fixed kidney in paraffin and perform Masson's trichrome staining to assess collagen deposition and fibrosis.

-

Extract RNA from the frozen kidney tissue and perform qRT-PCR to measure the mRNA levels of key fibrotic markers (e.g., collagen I, fibronectin).

-

Analyze the data statistically to determine the effect of this compound on renal fibrosis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the TGF-β signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. GW-788,388 - Wikipedia [en.wikipedia.org]

- 4. Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

GW788388: A Technical Guide to its Selectivity as an ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW788388 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in various pathologies, most notably fibrosis and cancer. Consequently, inhibitors of key mediators in this pathway, such as ALK5, are valuable research tools and potential therapeutic agents. This technical guide provides an in-depth overview of the selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.

Core Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the TGF-β type I receptor, ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of TGF-β target genes. This compound exerts its inhibitory effect by targeting the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and abrogating downstream signaling.

Quantitative Selectivity Profile of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK5 (TβRI) | 18 | Cell-free kinase assay | [1] |

| ALK4 (ACVR1B) | Inhibitory Activity Noted | Not Specified | [2] |

| ALK7 (ACVR1C) | Inhibitory Activity Noted | Not Specified | [2] |

| TGF-β Type II Receptor (TβRII) | Inhibitory Activity Noted | Not Specified | [1] |

| Activin Type II Receptor (ActRII) | Some Inhibitory Activity | Not Specified | [1] |

| BMP Type II Receptor (BMPRII) | No Inhibitory Activity | Not Specified |

Experimental Protocols

Biochemical Kinase Inhibition Assay: ALK5 Fluorescence Polarization Binding Assay

This assay quantitatively determines the binding affinity of this compound to the ALK5 kinase domain by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Purified recombinant GST-tagged ALK5 (catalytic domain)

-

Fluorescently labeled ATP-competitive inhibitor (e.g., Rhodamine Green-labeled ligand)

-

Assay Buffer: 62.5 mM HEPES (pH 7.5), 12.5 mM MgCl₂, 1 mM DTT, 1.25 mM CHAPS

-

This compound stock solution (e.g., 10 mM in DMSO)

-

384-well, low-volume, black assay plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for testing.

-

Prepare Enzyme/Ligand Mixture: In the assay buffer, prepare a mixture containing the fluorescently labeled ligand at a final concentration of 1 nM and purified GST-ALK5 at a final concentration of 10 nM.

-

Assay Plate Preparation: Add 1 µL of each this compound dilution (or DMSO for control wells) to the wells of the 384-well plate.

-

Initiate Binding Reaction: Add 40 µL of the enzyme/ligand mixture to each well.

-

Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

Measurement: Read the fluorescence polarization on a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission).

-

Data Analysis: The fluorescence polarization values are used to calculate the percentage of inhibition at each this compound concentration. An IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assay: TGF-β Responsive Luciferase Reporter Assay in HEK293 Cells

This cell-based assay measures the ability of this compound to inhibit TGF-β-induced transcriptional activity.

Materials:

-

HEK293 cells stably or transiently expressing a TGF-β/SMAD-responsive luciferase reporter construct (e.g., containing SMAD Binding Elements - SBEs) and a constitutively expressed control reporter (e.g., Renilla luciferase).

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TGF-β1

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well, white, clear-bottom cell culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Cell Culture: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the cells and add the this compound dilutions. Incubate for 1 hour.

-

TGF-β Stimulation: Add TGF-β1 to the wells to a final concentration known to induce a robust luciferase signal (e.g., 1-10 ng/mL). Include control wells with no TGF-β1 (basal) and with TGF-β1 but no inhibitor (stimulated).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated as the percentage reduction in the TGF-β1-induced luciferase signal. An IC50 value can be determined from a dose-response curve.

Cellular Assay: TGF-β-Induced PAI-1 (SERPINE1) Gene Expression by qPCR

Materials:

-

A cell line responsive to TGF-β (e.g., human peritoneal mesothelial cells, renal epithelial cells).

-

Cell culture medium.

-

Recombinant human TGF-β1.

-

This compound stock solution.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green-based).

-

Primers for human SERPINE1 and a housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR instrument.

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 4-24 hours.

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions containing cDNA, qPCR master mix, and primers for SERPINE1 or the housekeeping gene.

-

Run the qPCR reactions in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for SERPINE1 and the housekeeping gene for each sample.

-

Calculate the relative expression of SERPINE1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle-treated control.

-

Conclusion

This compound is a highly potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. Its selectivity for the TGF-β receptor family, coupled with its oral bioavailability, makes it an invaluable tool for investigating the roles of TGF-β signaling in both physiological and pathological contexts. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the activity and selectivity of this compound and other ALK5 inhibitors in both biochemical and cellular settings. Further characterization of its kinome-wide selectivity profile would provide an even more comprehensive understanding of its off-target effects and further solidify its utility as a specific chemical probe.

References

GW788388: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective ALK5 Inhibitor in Fibrosis and Cancer Research

Introduction

GW788388 is a potent, selective, and orally active small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). Its ability to specifically block the TGF-β signaling pathway has made it an invaluable tool in preclinical research, particularly in studies investigating the mechanisms of fibrosis and cancer progression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its role in cellular signaling.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and activation of ALK5 by the TGF-β type II receptor (TβRII) upon ligand binding. The inhibition of ALK5 activation subsequently blocks the phosphorylation of downstream signaling mediators, Smad2 and Smad3. As a result, the formation of the Smad2/3/4 complex and its translocation to the nucleus are inhibited, leading to the suppression of TGF-β target gene transcription. This blockade of the canonical TGF-β/Smad signaling pathway underlies the anti-fibrotic and anti-tumorigenic effects observed with this compound treatment.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing researchers with essential data for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| ALK5 (TβRI) | Cell-free binding assay | 18 nM | [1][4] |

| TGF-β | Cellular assay | 93 nM | |

| ALK4, ALK7 | Cellular assay | Inhibitory activity | |

| Activin Type II Receptor (ActRII) | Cellular assay | Some inhibitory activity | |

| Bone Morphogenic Protein (BMP) Type II Receptor | Cellular assay | No inhibitory activity |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Disease | Dosage | Route | Outcome | Reference |

| db/db mice | Diabetic Nephropathy | 2 mg/kg/day for 5 weeks | Oral | Reduced renal fibrosis | |

| Myocardial Infarction (MI) rats | Cardiac Dysfunction | 50 mg/kg/day | Oral | Attenuated systolic dysfunction and cardiac fibrosis | |

| Puromycin aminonucleoside-induced renal fibrosis | Renal Fibrosis | 10 mg/kg once a day | Oral | Reduced collagen IA1 mRNA expression | |

| Bleomycin-induced fibrosis | Fibrotic Response | 2 mg/kg | Not specified | Reduced fibrotic response |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental setup involving this compound, the following diagrams have been generated using the DOT language.

References

GW788388: A Technical Guide to Its Discovery, Mechanism, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GW788388, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). It covers the compound's discovery, mechanism of action, pharmacological profile, and the experimental protocols used for its characterization.

Introduction

This compound, with the IUPAC name 4-(4-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide, is a synthetic, orally active small molecule developed as a selective inhibitor of the ALK5 kinase.[1] The TGF-β signaling pathway is a critical regulator of cellular processes, and its dysregulation is a key driver in the pathogenesis of fibrotic diseases affecting organs such as the kidney, liver, and heart.[2] By targeting ALK5, the primary signal-transducing receptor for TGF-β, this compound represents a significant tool for investigating the therapeutic potential of inhibiting this pathway in various disease models.

Discovery and Synthesis

The discovery of this compound was the result of a targeted lead optimization program aimed at identifying potent, selective, and orally bioavailable ALK5 inhibitors.[3] Researchers from GlaxoSmithKline optimized a novel phenylpyridine pyrazole chemical series to improve upon earlier inhibitors that had poor pharmacokinetic properties.[3][4] This effort led to the identification of this compound as a lead candidate with excellent potency and a favorable in vivo profile.

The detailed chemical synthesis for this compound is described by Gellibert F, et al. in the Journal of Medicinal Chemistry (2006), 49(7), 2210-2221. The synthesis involves a multi-step process culminating in the coupling of the core phenylpyridine pyrazole structure with the N-(tetrahydro-2H-pyran-4-yl)benzamide side chain.

dot

Caption: High-level workflow for the discovery and preclinical evaluation of this compound.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the kinase activity of TGF-β receptors. Its primary target is ALK5 (TGF-βRI). In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those for collagen and other extracellular matrix proteins.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of SMAD2 and SMAD3. This action effectively blocks the entire downstream signaling cascade. Studies have shown that this compound also inhibits other related receptors, including ALK4 and ALK7, and the TGF-β type II receptor itself, but it does not inhibit the Bone Morphogenic Protein (BMP) type II receptor, indicating selectivity within the TGF-β superfamily.

dot

Caption: The canonical TGF-β/SMAD signaling pathway and the inhibitory action of this compound.

Pharmacological and Pharmacokinetic Profile

This compound has demonstrated potent activity in both biochemical and cellular assays, along with efficacy in multiple animal models of fibrosis.

Table 1: In Vitro Activity of this compound

| Target/Assay | IC50 Value | Notes |

|---|---|---|

| ALK5 (TβRI) Kinase Activity | 18 nM | Cell-free biochemical binding assay. |

| TGF-β Cellular Assay | 93 nM | Measures inhibition of TGF-β signaling in a cellular context. |

| TGF-β Type II Receptor (TβRII) | Inhibitory Activity | Activity confirmed, but specific IC50 not always reported. |

| Activin Receptor-Like Kinase 4 (ALK4) | Inhibitory Activity | Activity confirmed. |

| Activin Receptor-Like Kinase 7 (ALK7) | Inhibitory Activity | Activity confirmed. |

| BMP Type II Receptor | No Inhibition | Demonstrates selectivity over the BMP signaling pathway. |

Table 2: In Vivo Efficacy of this compound

| Disease Model | Species | Dosage | Key Findings |

|---|---|---|---|

| Puromycin Aminonucleoside-Induced Renal Fibrosis | Rat | 10 mg/kg/day (oral) | 80% reduction in collagen IA1 mRNA expression. |

| Puromycin Aminonucleoside-Induced Renal Fibrosis | Rat | 1 mg/kg, b.i.d. (oral) | 80% reduction in collagen IA1 expression. |

| Diabetic Nephropathy (db/db mice) | Mouse | Not specified | Significantly reduced renal fibrosis. |

| Myocardial Infarction | Rat | 50 mg/kg/day (oral) | Attenuated systolic dysfunction and reduced phosphorylated Smad2, α-SMA, and collagen I. |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Notes |

|---|---|---|

| Plasma Clearance | < 40 mL/min/kg | Indicates a favorable clearance rate. |

| Half-life (t½) | > 2 hours | Suggests adequate exposure for in vivo studies. |

| Administration Route | Oral | Orally active and bioavailable. |

Experimental Protocols

5.1 ALK5 Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a cell-free assay to determine the direct inhibitory effect of a compound on ALK5 kinase activity.

-

Objective: To quantify the IC50 value of this compound against ALK5.

-

Principle: A fluorescently-labeled ligand with high affinity for the ALK5 ATP-binding site is used. In the unbound state, the small ligand tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger ALK5 enzyme, its tumbling is slowed, increasing polarization. A test compound that displaces the ligand will cause a decrease in polarization.

-

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 12.5 mM MgCl₂, 1.25 mM CHAPS). Prepare a stock solution of recombinant active ALK5 enzyme and a rhodamine green-labeled ligand.

-

Compound Plating: Serially dilute this compound in DMSO and dispense 1 µL into wells of a 384-well assay plate.

-

Enzyme/Ligand Addition: Prepare an enzyme/ligand mix in assay buffer to a final concentration of 10 nM ALK5 and 1 nM fluorescent ligand. Add 40 µL of this mix to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Data Acquisition: Read the plates on a fluorescence polarization reader (e.g., LJL Acquest) with appropriate excitation (485 nm) and emission (530 nm) filters.

-

Analysis: Calculate fluorescence polarization for each well. Plot polarization against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

5.2 Cell-Based TGF-β-Induced Smad Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit TGF-β signaling within a cellular context.

-

Objective: To determine if this compound blocks TGF-β-induced phosphorylation of SMAD2/3 in cells.

-

Methodology:

-

Cell Culture: Plate a responsive cell line (e.g., human peritoneal mesothelial cells (HPMCs) or HaCaT keratinocytes) in appropriate growth media and allow them to adhere.

-

Serum Starvation: Once cells reach ~80% confluency, replace the medium with low-serum or serum-free medium for 12-24 hours to reduce basal signaling.

-

Compound Pre-treatment: Treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

TGF-β Stimulation: Add recombinant human TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.

-

Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensity using densitometry. Normalize phospho-SMAD levels to total SMAD and the loading control to determine the inhibitory effect of this compound.

-

Clinical Development Status and Outlook

Despite its potent preclinical anti-fibrotic activity and favorable pharmacokinetic profile, this compound has not advanced into major clinical trials. Reports in the literature suggest that a lack of comprehensive human safety data has been a significant hurdle for its clinical application. Furthermore, potential off-target effects or class-wide safety concerns, such as cardiac side effects reported for other TGF-βRI inhibitors, may have contributed to the decision not to pursue clinical development.

Currently, the primary role of this compound is as a powerful and widely used research tool in preclinical studies to explore the biology of TGF-β signaling in fibrosis, cancer, and other pathological processes. Its high potency and selectivity continue to make it a valuable compound for validating the therapeutic hypothesis of ALK5 inhibition in various disease contexts.

References

- 1. GW-788,388 - Wikipedia [en.wikipedia.org]

- 2. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (this compound): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oral administration of this compound, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

GW788388: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Potent and Selective ALK5 Inhibitor: Chemical Profile, Mechanism of Action, and Experimental Protocols

Abstract

GW788388 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-like Kinase 5 (ALK5). This technical guide provides a comprehensive overview of this compound, encompassing its chemical structure and properties, its mechanism of action within the TGF-β signaling pathway, and detailed protocols for key in vitro and in vivo experimental applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the TGF-β pathway in various pathological conditions, including fibrosis and cancer.

Chemical Structure and Properties

This compound, with the IUPAC name 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide, is a synthetic compound belonging to the pyrazole class of chemicals.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide | [1][2] |

| CAS Number | 452342-67-5 | [1] |

| Molecular Formula | C₂₅H₂₃N₅O₂ | |

| Molecular Weight | 425.48 g/mol | |

| SMILES | O=C(C1=CC=C(C2=NC=CC(C3=CNN=C3C4=CC=CC=N4)=C2)C=C1)NC5CCOCC5 | |

| InChI | InChI=1S/C25H23N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15-16,20H,9-10,13-14H2,(H,28,30)(H,29,31) | |

| Appearance | Off-white to gray solid | MedChemExpress Data |

| Solubility | Soluble in DMSO (18 mg/mL with warming) | |

| Storage | Store at -20°C for up to 2 years (as supplied). Solutions in DMSO may be stored at -20°C for up to 1 month. |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively inhibiting the kinase activity of ALK5, a transmembrane serine/threonine kinase that serves as the type I receptor for TGF-β. The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates ALK5. This phosphorylation event activates ALK5, which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in a wide array of cellular processes, including cell growth, differentiation, apoptosis, and the epithelial-mesenchymal transition (EMT).

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of SMAD2 and SMAD3. This blockade of the canonical TGF-β/SMAD signaling cascade is the primary mechanism underlying its observed anti-fibrotic and anti-angiogenic effects. This compound has demonstrated high selectivity for ALK5, with an IC₅₀ of 18 nM in a cell-free assay. It also exhibits some inhibitory activity towards the TGF-β type II receptor and the activin type II receptor, but does not inhibit the Bone Morphogenetic Protein (BMP) type II receptor.

Caption: Canonical TGF-β/SMAD signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to characterize the activity of this compound.

In Vitro Assays

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of this compound to ALK5.

Materials:

-

Recombinant human ALK5 (TGFβR1) kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound

-

384-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Buffer A to the desired 3X final concentrations.

-

Prepare a 3X solution of ALK5 kinase and Eu-anti-Tag antibody in Kinase Buffer A.

-

Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

-

-

Assay Protocol:

-

Add 5 µL of the diluted this compound solution or DMSO (for controls) to the wells of the assay plate.

-

Add 5 µL of the ALK5 enzyme/antibody mixture to each well.

-

Initiate the binding reaction by adding 5 µL of the Kinase Tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the emission ratio (acceptor/donor) and then the percent inhibition.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

This protocol details the detection of changes in SMAD2 phosphorylation in response to TGF-β stimulation and this compound treatment.

Materials:

-

Cell line of interest (e.g., HaCaT, A549)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe for total SMAD2 and the loading control to normalize the phospho-SMAD2 signal.

-

Quantify band intensities using densitometry software.

-

This assay measures the transcriptional activity of the SMAD complex using a luciferase reporter construct containing TGF-β responsive elements.

Materials:

-

HEK293T or other suitable cells

-

TGF-β responsive luciferase reporter plasmid (e.g., pGL3-CAGA₁₂-luc)

-

Control plasmid for normalization (e.g., Renilla luciferase plasmid)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

TGF-β1

Procedure:

-

Transfection:

-

Co-transfect cells with the TGF-β responsive luciferase reporter plasmid and the control plasmid.

-

-

Treatment:

-

After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with TGF-β1 for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of TGF-β1-induced luciferase expression for each concentration of this compound and determine the IC₅₀ value.

-

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Basement membrane extract (e.g., Matrigel®)

-

Endothelial cell growth medium

-

This compound

-

96-well plates

Procedure:

-

Plate Coating:

-

Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate at 37°C for 30-60 minutes to allow for gelation.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound and a pro-angiogenic factor (e.g., VEGF).

-

Seed the cells onto the solidified matrix.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize and capture images of the tube-like structures using a microscope.

-

-

Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Caption: A generalized workflow for in vitro experiments investigating the effects of this compound.

In Vivo Models

This model is used to evaluate the effect of this compound on cardiac fibrosis following myocardial infarction.

Animal Model:

-

Adult male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Surgical Procedure:

-

Anesthetize the mouse and perform a thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

-

Treatment:

-

Administer this compound (e.g., 10 mg/kg/day) or vehicle orally, starting 24 hours post-surgery and continuing for a specified period (e.g., 4 weeks).

-

-

Assessment of Cardiac Function and Fibrosis:

-

Perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

At the end of the treatment period, sacrifice the animals and harvest the hearts.

-

Perform histological analysis (e.g., Masson's trichrome staining, Picrosirius red staining) to quantify the fibrotic area.

-

Analyze the expression of fibrotic markers (e.g., collagen I, α-SMA) by Western blot or qPCR.

-

This model is used to assess the efficacy of this compound in preventing or treating renal fibrosis associated with diabetic nephropathy.

Animal Model:

-

Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates as controls.

Procedure:

-

Treatment:

-

Begin treatment with this compound (e.g., 1-10 mg/kg/day) or vehicle via oral gavage at an appropriate age (e.g., 8 weeks) and continue for a defined period (e.g., 12 weeks).

-

-

Monitoring:

-

Monitor body weight, blood glucose levels, and urinary albumin excretion throughout the study.

-

-

Assessment of Renal Fibrosis:

-

At the end of the study, collect kidneys for analysis.

-

Perform histological staining (e.g., PAS, Masson's trichrome) to evaluate glomerular and tubulointerstitial fibrosis.

-

Measure the expression of fibrosis-related genes (e.g., TGF-β1, collagen IV, fibronectin) by qPCR or immunohistochemistry.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ALK5 with demonstrated efficacy in various in vitro and in vivo models of diseases driven by dysregulated TGF-β signaling. Its favorable pharmacokinetic profile and oral bioavailability make it a valuable tool for preclinical research aimed at understanding the role of the TGF-β pathway in fibrosis, cancer, and other pathologies. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other ALK5 inhibitors.

References

Delving into the Downstream Targets of GW788388: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW788388 has emerged as a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of a myriad of cellular processes. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including fibrosis, cancer, and autoimmune disorders. This technical guide provides an in-depth exploration of the downstream molecular targets of this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to effectively utilize this compound as a tool for both basic research and therapeutic development.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the kinase activity of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1][2] It also demonstrates inhibitory activity against the TGF-β type II receptor, as well as ALK4 and ALK7, while notably not affecting the Bone Morphogenetic Protein (BMP) type II receptor.[2][3] The binding of TGF-β ligands to their receptors initiates a signaling cascade that involves the phosphorylation of downstream effector proteins, SMADs. This compound, by blocking the kinase activity of the receptors, prevents the phosphorylation of SMAD2 and SMAD3.[1] This inhibition halts the formation of the SMAD2/3/4 complex and its subsequent translocation into the nucleus, thereby preventing the transcription of TGF-β target genes. This targeted inhibition of the canonical TGF-β/SMAD signaling pathway is the cornerstone of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on downstream targets.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| ALK5 | Cell-free binding assay | 18 nM | |

| TGF-β Signaling | Cellular assay | 93 nM |

Table 2: Effect of this compound on Downstream Target Gene and Protein Expression

| Target Gene/Protein | Effect of this compound | Quantitative Change | Cell/Animal Model | Reference |

| Collagen IA1 (mRNA) | Inhibition | 80% reduction | Puromycin aminonucleoside-induced renal fibrosis model | |

| α-Smooth Muscle Actin (α-SMA) | Inhibition of TGF-β induced increase | Reverses TGF-β induced changes (quantitative data not specified) | Human Peritoneal Mesothelial Cells (HPMCs) | |

| Fibronectin | Inhibition of TGF-β induced increase | Reverses TGF-β induced changes (quantitative data not specified) | Human Peritoneal Mesothelial Cells (HPMCs) | |

| E-cadherin | Prevention of TGF-β induced decrease | Reverses TGF-β induced changes (quantitative data not specified) | Human Peritoneal Mesothelial Cells (HPMCs) | |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Inhibition of TGF-β induced increase | Attenuates TGF-β induced changes (quantitative data not specified) | NMuMG and RCC4/VHL cells | |

| N-cadherin | Inhibition of TGF-β induced increase | Attenuates TGF-β induced changes (quantitative data not specified) | NMuMG and RCC4/VHL cells | |

| SNAIL (mRNA) | Inhibition of TGF-β induced increase | Attenuates TGF-β induced changes (quantitative data not specified) | NMuMG cells |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.

Caption: Mechanism of action of this compound at the molecular level.

Caption: General experimental workflow for assessing the activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Protocol 1: ALK5 Kinase Inhibition Assay (Cell-Free)

Objective: To determine the in vitro potency of this compound in inhibiting the kinase activity of recombinant human ALK5.

Materials:

-

Recombinant human ALK5 (active)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution (with [γ-33P]ATP or for use with ADP-Glo™ kit)

-

Substrate: GST-tagged SMAD2 or a generic substrate like myelin basic protein (MBP)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose filter paper or SAM2® Biotin Capture Membrane (for radiometric assay)

-

Scintillation counter and scintillation fluid (for radiometric assay)

-

ADP-Glo™ Kinase Assay kit (Promega) (for luminescence-based assay)

-

Luminometer

Procedure (Radiometric Assay):

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

Add diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add recombinant ALK5 enzyme (e.g., 5-10 ng) diluted in kinase assay buffer to each well.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µM ATP with [γ-33P]ATP and 0.2 mg/mL substrate).

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter papers extensively to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Procedure (ADP-Glo™ Assay):

-

Follow steps 1-3 from the radiometric assay protocol.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a luminometer.

-

Calculate the percent inhibition and determine the IC50 value as described above.

Protocol 2: Cellular Assay for TGF-β Signaling Inhibition (Luciferase Reporter Assay)

Objective: To assess the ability of this compound to inhibit TGF-β-induced transcriptional activity in a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293T, HaCaT) stably or transiently transfected with a TGF-β responsive reporter construct (e.g., (CAGA)12-Luciferase).

-

Complete cell culture medium

-

Serum-free medium

-

Recombinant human TGF-β1

-

This compound (dissolved in DMSO)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

Luminometer

Procedure:

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1-5 ng/mL). Include an unstimulated control.

-

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a CellTiter-Glo® assay).

-

Calculate the percent inhibition of TGF-β1-induced luciferase expression for each concentration of this compound and determine the IC50 value.

Protocol 3: Western Blot Analysis of Phosphorylated SMAD2/3

Objective: To directly assess the inhibition of the immediate downstream target of ALK5 by measuring the phosphorylation of SMAD2 and SMAD3.

Materials:

-

Cell line of interest (e.g., HaCaT, A549)

-

6-well plates

-

Serum-free medium

-

Recombinant human TGF-β1

-

This compound (dissolved in DMSO)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

-

Wash the cells twice with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-SMAD levels to total SMAD and the loading control.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of the TGF-β signaling pathway and holds significant promise as a therapeutic agent for a range of fibrotic and proliferative diseases. This technical guide has provided a comprehensive overview of its downstream targets, mechanism of action, and detailed experimental protocols to facilitate its effective use in a research and development setting. A thorough understanding of its molecular interactions and cellular effects is paramount to unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of TGF-β1 Receptor Inhibitor this compound on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Administration of this compound, an Inhibitor of Transforming Growth Factor Beta Signaling, Prevents Heart Fibrosis in Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

GW788388: A Technical Guide to its Role in Modulating Smad Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor GW788388, focusing on its core mechanism of action: the inhibition of Smad phosphorylation within the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide details the molecular interactions, presents quantitative efficacy data, outlines key experimental protocols, and visualizes the relevant biological and experimental workflows.

Core Mechanism of Action: Inhibition of ALK5-Mediated Smad Phosphorylation

This compound is a potent and selective, orally active inhibitor of the TGF-β signaling pathway.[1][2] Its primary mechanism involves targeting the kinase activity of the TGF-β type I receptor (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4][5]

The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII). This binding recruits and activates TβRI (ALK5) through phosphorylation. The activated ALK5 kinase then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3 , at their C-terminal SXS motif. This phosphorylation is the critical activation step that this compound prevents.

By competitively binding to the ATP-binding site of the ALK5 kinase domain, this compound blocks the phosphorylation of Smad2 and Smad3. This action prevents the subsequent formation of a complex between phosphorylated Smad2/3 and the common mediator Smad4 (Co-Smad). Consequently, the Smad complex cannot translocate to the nucleus to regulate the transcription of TGF-β target genes, which are often implicated in processes like fibrosis and epithelial-mesenchymal transition (EMT).

This compound exhibits selectivity for the TGF-β/Activin signaling branch. It inhibits ALK5, ALK4 (an activin type I receptor), and ALK7, but does not inhibit the Bone Morphogenetic Protein (BMP) type II receptor or BMP type I receptors like ALK1, ALK2, ALK3, and ALK6. This specificity ensures that it primarily blocks the phosphorylation of Smad2 and Smad3, with little to no effect on the BMP-mediated phosphorylation of Smad1, Smad5, and Smad8.

Quantitative Data Summary

The efficacy of this compound has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC50) and other relevant quantitative metrics.

| Parameter | Value | Assay Type | Target/Cell Line | Reference |

| IC50 | 18 nM | Cell-Free ALK5 Binding Assay | Purified Recombinant GST-ALK5 | ,,,, |

| IC50 | 93 nM | TGF-β Cellular Assay (Luciferase Reporter) | HepG2 cells | ,, |

| IC50 | > 1000 nM | TGF-β Cellular Assay (Luciferase Reporter) | HEK293 cells | |

| Inhibition of p-Smad2 | 49% reduction | Immunofluorescence | DENV-2 infected macrophages (0.5 µM this compound) | |

| Inhibition of p-Smad2 | 66% reduction | Immunofluorescence | DENV-2 infected macrophages (1.0 µM this compound) | |

| Effect on Viral Load | Reduced from 6.6x10⁵ to 2.3x10³ RNA copies/mL | RT-qPCR | DENV-2 infected macrophages (2 µM this compound) | |

| Effect on mRNA | 80% reduction of Collagen IA1 mRNA | In vivo model of renal fibrosis (10 mg/kg) | Rats |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

This assay directly measures the binding affinity of this compound to the ALK5 kinase domain.

-

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive ligand from the ALK5 active site by the inhibitor. Displacement causes a decrease in fluorescence polarization, which is proportional to the inhibitor's binding affinity.

-

Reagents:

-

Purified recombinant GST-tagged ALK5 (residues 198-503).

-

Rhodamine green fluorescently labeled ATP competitive inhibitor.

-

Assay Buffer: 62.5 mM HEPES (pH 7.5), 1 mM DTT, 12.5 mM MgCl₂, 1.25 mM CHAPS.

-

This compound serial dilutions.

-

-

Procedure:

-

Prepare a solution of GST-ALK5 (final concentration 10 nM) and the fluorescent ligand (1 nM) in the assay buffer.

-

Dispense 1 µL of serially diluted this compound or DMSO (vehicle control) into a 384-well assay plate.

-

Add 40 µL of the enzyme/ligand mixture to each well.

-

Immediately read the plate on a fluorescence polarization reader (e.g., LJL Acquest) with excitation at 485 nm and emission at 530 nm.

-

Calculate the fluorescence polarization for each well.

-

Construct concentration-response curves by plotting polarization against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

This is the most common method to directly visualize and quantify the inhibitory effect of this compound on Smad2 and Smad3 phosphorylation in a cellular context.

-

Principle: This technique uses specific antibodies to detect the levels of phosphorylated Smad2/3 (p-Smad2/3) relative to total Smad2/3 and a loading control in cell lysates.

-

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., human peritoneal mesothelial cells, macrophages) and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM) or DMSO (vehicle control) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce robust Smad2/3 phosphorylation. Include an unstimulated control group.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by molecular weight on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Phospho-Smad2

-

Phospho-Smad3

-

Total Smad2/3

-

A loading control (e.g., β-actin, GAPDH)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the p-Smad band intensity to the total Smad intensity and the loading control.

-

Conclusion

This compound serves as a critical tool for investigating TGF-β signaling and holds therapeutic potential for pathologies driven by excessive pathway activation, such as organ fibrosis and certain cancers. Its role is definitively centered on the direct inhibition of the ALK5 kinase, which in turn prevents the phosphorylation and subsequent activation of the key intracellular signal transducers, Smad2 and Smad3. This targeted intervention effectively halts the downstream signaling cascade, providing a precise mechanism for modulating the pro-fibrotic and oncogenic effects of TGF-β. The detailed protocols and quantitative data presented herein offer a robust framework for professionals in research and drug development to effectively utilize and understand the function of this compound.

References

GW788388: A Potent Inhibitor of TGF-β Signaling and Extracellular Matrix Deposition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden. A key mediator of fibrosis is Transforming Growth Factor-beta (TGF-β), which drives the differentiation of fibroblasts into myofibroblasts and stimulates the production of ECM components, most notably collagen.[1] GW788388 has emerged as a potent and selective small molecule inhibitor of the TGF-β type I receptor (ALK5), a critical kinase in the TGF-β signaling cascade.[2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on ECM deposition, and detailed experimental protocols for its investigation.

Introduction

The deposition of extracellular matrix is a fundamental process in tissue repair and regeneration. However, dysregulation of this process can lead to pathological fibrosis, organ dysfunction, and ultimately, organ failure. The TGF-β signaling pathway plays a central role in the pathogenesis of fibrosis across various organs, including the kidneys, heart, lungs, and peritoneum. Upon ligand binding, TGF-β activates a receptor complex, leading to the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. These activated Smads then translocate to the nucleus to regulate the transcription of target genes involved in fibrosis.

This compound is an orally active benzamide derivative that has demonstrated significant anti-fibrotic efficacy in a range of preclinical models. By selectively inhibiting the kinase activity of ALK5, this compound effectively blocks the initiation of the TGF-β signaling cascade, thereby preventing the downstream events that lead to excessive ECM deposition.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound exerts its anti-fibrotic effects by directly targeting the ATP-binding site of the TGF-β type I receptor, ALK5. This competitive inhibition prevents the phosphorylation and activation of ALK5 by the type II receptor, thereby halting the propagation of the downstream signaling cascade. The primary consequence of ALK5 inhibition is the suppression of Smad2 and Smad3 phosphorylation, which is a critical step in the canonical TGF-β signaling pathway.

Quantitative Data on the Efficacy of this compound

Numerous in vitro and in vivo studies have provided quantitative evidence for the anti-fibrotic effects of this compound. A summary of key findings is presented in the tables below.

In Vitro Efficacy

| Cell Type | Treatment | Endpoint Measured | Result | Reference |

| Human Peritoneal Mesothelial Cells (HPMCs) | TGF-β1 (1 ng/mL) + this compound (1, 5, 10 µM) | α-SMA protein expression | Dose-dependent decrease in α-SMA expression | |

| Human Peritoneal Mesothelial Cells (HPMCs) | TGF-β1 (1 ng/mL) + this compound (1 µM) | Cell Migration (Wound Healing Assay) | Significant attenuation of TGF-β1-induced wound closure | |

| Human Peritoneal Mesothelial Cells (HPMCs) | TGF-β1 (1 ng/mL) + this compound (1 µM) | Cell Invasion (Matrigel Assay) | Significant attenuation of TGF-β1-induced cell invasion | |

| Rat Renal Proximal Tubular Cells | TGF-β1 + this compound | Fibronectin and Collagen I protein expression | Inhibition of TGF-β1-induced fibronectin and collagen I expression | |

| Various Cell Lines (NMuMG, MDA-MB-231, RCC4, U2OS) | This compound (4 nM to 15 µM) | Cytotoxicity | No significant toxicity observed |

In Vivo Efficacy

| Animal Model | Treatment Regimen | Endpoint Measured | Result | Reference |

| db/db mice (Diabetic Nephropathy) | This compound (oral gavage, 5 weeks) | Renal Fibrosis | Significantly reduced renal fibrosis | |

| db/db mice (Diabetic Nephropathy) | This compound (oral gavage, 5 weeks) | mRNA levels of ECM mediators in kidneys | Decreased mRNA levels of key mediators of ECM deposition | |

| Puromycin Aminonucleoside-induced Renal Fibrosis (Rat) | This compound (10 mg/kg) | Collagen IA1 mRNA expression | 80% reduction in expression | |

| Bleomycin-induced Pulmonary Fibrosis (Mouse) | This compound (2 mg/kg) | Fibrotic response | Reduced fibrotic response | |

| Myocardial Infarction (Rat) | This compound | Phosphorylated Smad2, α-SMA, and Collagen I in non-infarct zone | Attenuation of pSmad2, α-SMA, and Collagen I levels | |

| Chlorhexidine Gluconate-induced Peritoneal Fibrosis (Mouse) | This compound (oral gavage) | Peritoneal thickness and collagen deposition | Attenuated increase in thickness and collagen deposition |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound on extracellular matrix deposition.

In Vitro Fibrosis Model: TGF-β1 Stimulation of Human Peritoneal Mesothelial Cells (HPMCs)

This protocol describes the induction of a fibrotic phenotype in HPMCs using TGF-β1 and its inhibition by this compound.

Materials:

-

Primary Human Peritoneal Mesothelial Cells (HPMCs)

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine

-

Recombinant Human TGF-β1

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Reagents for Western blotting, RT-qPCR, and immunocytochemistry

Procedure:

-

Cell Culture: Culture HPMCs in supplemented DMEM/F-12 medium at 37°C in a humidified 5% CO2 incubator. Passage cells upon reaching 80-90% confluency.

-

Seeding: Seed HPMCs into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, chamber slides for imaging) at a desired density.

-

Serum Starvation: Once cells reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.

-

Treatment:

-

Prepare working solutions of TGF-β1 and this compound in serum-free medium.

-

Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.

-

Add TGF-β1 to the medium to a final concentration of 1-10 ng/mL.

-

-

Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours for protein/RNA analysis, 72 hours for morphological changes).

-

Analysis:

-

Western Blotting: Lyse cells and perform Western blot analysis for phosphorylated Smad2 (pSmad2), α-Smooth Muscle Actin (α-SMA), and Collagen Type I.

-

RT-qPCR: Isolate total RNA and perform reverse transcription quantitative PCR (RT-qPCR) to analyze the mRNA expression of fibrotic markers such as COL1A1 (Collagen Type I Alpha 1) and ACTA2 (α-SMA).

-

Immunocytochemistry: Fix and permeabilize cells, then stain for α-SMA to visualize the formation of stress fibers, a hallmark of myofibroblast differentiation.

-

In Vivo Model of Diabetic Nephropathy: db/db Mice

This protocol outlines the use of the db/db mouse model to assess the in vivo efficacy of this compound on renal fibrosis.

Materials:

-

Male db/db mice (and db/m as controls)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)

-

Metabolic cages for urine collection

-